Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzothiadiazines, each with potential pharmacological activities .
Scientific Research Applications
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with various enzymes and receptors, providing insights into its biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
- 2-Methyl-4-hydroxy-2H-1,2-benzisothiazine-3-carboxylic acid ethyl ester-1,1-dioxide
- 4-Hydroxy-2-methyl-3-(methoxycarbonyl)-2H-1,2-benzothiazine 1,1-dioxide
Uniqueness
Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylate groups. These functional groups contribute to its diverse pharmacological activities and make it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C11H13NO5S |
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Molecular Weight |
271.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,9-10,13H,1-2H3 |
InChI Key |
FZBYKOAQKVJQKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC |
Origin of Product |
United States |
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